Kadcoccilactone K
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Overview
Description
Kadcoccilactone K is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This genus is known for its medicinal properties and is widely distributed in the tropics and subtropics of South and Southeast Asia . This compound has garnered attention due to its potential biological activities, including protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE) inhibitory activities .
Preparation Methods
The preparation of Kadcoccilactone K involves the extraction and isolation from the roots of Kadsura coccinea. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Chemical Reactions Analysis
Kadcoccilactone K undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or alkylation using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kadcoccilactone K has shown promise in several scientific research applications:
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.
Mechanism of Action
Kadcoccilactone K exerts its effects primarily through enzyme inhibition. It inhibits PTP1B, an enzyme involved in regulating insulin signaling, which may have implications for diabetes treatment . The molecular targets and pathways involved include the insulin signaling pathway and cholinergic neurotransmission .
Comparison with Similar Compounds
Kadcoccilactone K is part of a broader class of triterpenoids found in the Kadsura genus. Similar compounds include:
Kadcoccilactone T: Another triterpenoid with similar inhibitory activities.
Kadsuracoccinic Acid A: Known for its anti-inflammatory properties.
Seco-coccinic Acids: A group of related compounds with various biological activities.
This compound stands out due to its dual inhibitory activity against PTP1B and AChE, making it a unique candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C31H38O7 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1R,2S,5R,12R,13R,15R,26R)-13,26-dihydroxy-12-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-10,16(25),17,19,23-pentaene-8,21-dione |
InChI |
InChI=1S/C31H38O7/c1-15-11-17-12-19-21-13-31(35)23(30(21,5)14-22(32)25(19)16(2)26(17)37-28(15)34)9-8-20-18(27(31)36-6)7-10-24(33)38-29(20,3)4/h7,11-12,20-23,27,32,35H,8-10,13-14H2,1-6H3/t20-,21+,22-,23+,27-,30-,31-/m1/s1 |
InChI Key |
NEXQJZVOIAUZAP-HQGOYBPFSA-N |
Isomeric SMILES |
CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=CCC(=O)OC6(C)C)[C@H]5OC)O)C)O)C(=C2OC1=O)C |
Canonical SMILES |
CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(=CCC(=O)OC6(C)C)C5OC)O)C)O)C(=C2OC1=O)C |
Origin of Product |
United States |
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